Physicochemical Signature: Calculated LogP and Hydrogen-Bonding Profile Distinguish This Compound from Des-Hydroxy and Non-Fluorinated Analogs
The presence of a 3-hydroxypropylamino side chain and a 3-trifluoromethylanilino group creates a distinctive physicochemical signature. Calculated partition coefficient (clogP) for this compound is estimated at approximately 1.8–2.2, representing a balanced lipophilicity profile distinct from non-hydroxylated analogs (estimated clogP > 3.0) and non-fluorinated analogs (estimated clogP < 1.0) [1]. The compound possesses five hydrogen-bond acceptors and three hydrogen-bond donors, yielding a topological polar surface area (tPSA) of approximately 98 Ų, which places it within the favorable range for membrane permeability while retaining aqueous solubility [2]. No experimentally measured logP or logD values are available in the public domain; the above values are computational estimates based on the molecular structure [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | Estimated clogP ≈ 1.8–2.2; HBD = 3; HBA = 5; tPSA ≈ 98 Ų (calculated) |
| Comparator Or Baseline | Des-hydroxy analog (2-(propylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid): estimated clogP > 3.0; HBD = 2; HBA = 4. Non-fluorinated analog (2-(3-hydroxypropylamino)-4-oxo-4-anilino-butanoic acid): estimated clogP < 1.0. |
| Quantified Difference | ΔclogP ≈ 1.0–1.5 units between target and comparators; ΔHBD = ±1; ΔHBA = ±1 |
| Conditions | Computational prediction using fragment-based methods; no experimental confirmation available |
Why This Matters
Balanced lipophilicity and hydrogen-bonding capacity are critical determinants of oral bioavailability, solubility, and off-target promiscuity; procurement of an analog with a different logP or HBD count risks divergent ADME behavior in screening cascades.
- [1] Chemsrc. 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid. CAS 1037780-31-6. https://m.chemsrc.com/baike/3969250.html (accessed 2026-04-29). View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. View Source
